molecular formula C13H20BNO4 B2514655 5-(BOC-Amino)-2,4-dimethylphenylboronic acid CAS No. 2377611-47-5

5-(BOC-Amino)-2,4-dimethylphenylboronic acid

Cat. No.: B2514655
CAS No.: 2377611-47-5
M. Wt: 265.12
InChI Key: XWJLMCDUFFNXBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(BOC-Amino)-2,4-dimethylphenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (BOC) protected amino group. This compound is of significant interest in organic synthesis due to its unique reactivity and stability. The BOC group serves as a protective group for the amino function, making it a valuable intermediate in various chemical reactions and synthesis processes.

Mechanism of Action

Target of Action

The primary target of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

The compound’s stability and readiness for preparation suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This is a crucial process in organic synthesis, enabling the creation of complex organic compounds from simpler precursors .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of a suitable catalyst . For example, the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and catalyst allows for efficient and chemoselective mono-N-Boc protection of various structurally diverse amines . Furthermore, the compound’s action can be carried out under exceptionally mild and functional group tolerant reaction conditions , suggesting that it may be stable and effective in a variety of environments.

Biochemical Analysis

Biochemical Properties

5-(BOC-Amino)-2,4-dimethylphenylboronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This compound interacts with enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential for the compound’s role in biochemical assays and drug development processes.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form reversible covalent bonds with biomolecules allows it to modulate enzyme activity and protein function, thereby affecting cellular functions. Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to changes in cell cycle progression and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of reversible covalent bonds. The boronic acid moiety can bind to diols and other nucleophiles, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and protein function, ultimately affecting cellular processes . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research and drug development.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under mild conditions but can degrade under acidic or basic conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models. These effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and protein function without causing significant toxicity. At high doses, the compound can exhibit toxic effects, including cell death and organ damage . Understanding the dosage effects is crucial for determining the compound’s therapeutic window and potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular function . These interactions are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s boronic acid moiety allows it to bind to specific transporters, facilitating its uptake and distribution within cells . These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form reversible covalent bonds with biomolecules allows it to localize to specific subcellular regions, affecting its activity and function . Understanding the subcellular localization is essential for determining the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BOC-Amino)-2,4-dimethylphenylboronic acid typically involves the protection of the amino group with a BOC group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 2,4-dimethylphenylboronic acid with di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the BOC group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(BOC-Amino)-2,4-dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(BOC-Amino)-2,4-dimethylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and probes.

    Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

    5-(BOC-Amino)valeric acid: Another BOC-protected amino acid with similar protective properties.

    2,4-Dimethylphenylboronic acid: Lacks the BOC-protected amino group but shares the boronic acid functionality.

    N-Boc-protected amines: A broad class of compounds with BOC-protected amino groups.

Uniqueness

5-(BOC-Amino)-2,4-dimethylphenylboronic acid is unique due to the combination of the BOC-protected amino group and the boronic acid functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

5-(BOC-Amino)-2,4-dimethylphenylboronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (BOC) amino group, which enhances its solubility and reactivity. This compound has garnered attention due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₂₀BNO₄
  • Molecular Weight : Approximately 265.13 g/mol

The biological activity of this compound primarily revolves around its interactions with enzymes and biomolecules. Boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of enzymes that utilize these substrates. The presence of the BOC group also plays a critical role in modulating the compound's reactivity and selectivity towards biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. This compound has been studied for its ability to inhibit proteases and other enzymes involved in various biological pathways. For instance, it has shown potential as an inhibitor of serine proteases, which are crucial in numerous physiological processes.

Case Studies

  • Inhibition of Proteases : A study demonstrated that derivatives of boronic acids, including this compound, effectively inhibited serine proteases in vitro. The inhibition was characterized by a decrease in enzyme activity proportional to the concentration of the boronic acid derivative used.
  • Anticancer Activity : Another investigation explored the anticancer potential of this compound by evaluating its effects on cancer cell lines. Results indicated that it could induce apoptosis in certain cancer cells through modulation of specific signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(BOC-Amino)-phenylboronic acidBOC group at meta positionDifferent regioisomer affecting reactivity
4-(BOC-Amino)-phenylboronic acidBOC group at para positionCommonly used for similar coupling reactions
2,5-Dimethylphenylboronic acidNo amino protectionMore reactive due to free amine
3-Pyridineboronic acidContains pyridine ringDifferent heterocyclic structure impacting reactivity
1-(Boc-amino)-3-methylphenylboronic acidBOC at ortho positionDifferent spatial arrangement may influence binding

This table illustrates the diversity within boronic acids and their derivatives while highlighting the unique protective role of the BOC group in this compound.

Research Findings

Recent studies have focused on synthesizing and characterizing various boronic acids to explore their biological activities further. The synthesis typically involves several steps that ensure high yields and purity of the final product. The Petasis reaction is one notable synthetic method that has been applied successfully to create complex structures involving boronic acids.

Properties

IUPAC Name

[2,4-dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4/c1-8-6-9(2)11(7-10(8)14(17)18)15-12(16)19-13(3,4)5/h6-7,17-18H,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWJLMCDUFFNXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1C)C)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.